2-chloro-6-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
The compound 2-chloro-6-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide features a dibenzo[b,f][1,4]oxazepinone core substituted with a methyl group at position 10 and a 2-chloro-6-fluorobenzamide moiety at position 2. This structure combines a rigid heterocyclic framework with halogenated aromatic substituents, which may enhance lipophilicity and influence bioactivity .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O3/c1-25-16-7-2-3-8-18(16)28-17-10-9-12(11-13(17)21(25)27)24-20(26)19-14(22)5-4-6-15(19)23/h2-11H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWGNQJGVQOGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-6-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, including the formation of the dibenzo[b,f][1,4]oxazepine core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the dibenzo[b,f][1,4]oxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chloro and fluoro substituents: These can be introduced via halogenation reactions using reagents such as chlorine and fluorine sources.
Attachment of the benzamide moiety: This step involves the coupling of the dibenzo[b,f][1,4]oxazepine core with a benzamide derivative under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-chloro-6-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-6-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Dibenzo[b,f][1,4]oxazepinone Derivatives
Several dibenzo[b,f][1,4]oxazepinone analogs from share the core structure but differ in substituents (Table 1). These compounds were synthesized via coupling reactions with aromatic acetic acid derivatives, yielding variations in substituent position and electronic properties:
| Compound ID | Substituent on Benzamide | Yield (%) | Notable Features |
|---|---|---|---|
| 8a | Phenyl | 48 | Baseline analog with simple phenyl |
| 8b | 1-Naphthyl | 37 | Extended aromatic system |
| 8c | 4-Fluorophenyl | 83 | High yield; para-fluorine |
| 8d | 3-Chlorophenyl | 49 | Meta-chlorine substitution |
| Target | 2-Chloro-6-fluorophenyl | N/A | Ortho-chloro and para-fluoro |
Key Observations :
- Substituent Effects on Yield : The 4-fluorophenyl group in 8c achieved the highest yield (83%), suggesting para-halogenation may stabilize intermediates or reduce steric hindrance during synthesis . In contrast, the target compound’s 2-chloro-6-fluoro substitution could introduce steric or electronic challenges, though its synthesis data are unavailable.
- Electronic and Steric Profiles : The target’s ortho-chloro and para-fluoro groups may enhance lipophilicity compared to analogs like 8a (phenyl) or 8c (para-fluoro). This could improve membrane permeability but may also affect solubility .
Benzodiazepine Derivatives ()
Benzodiazepines such as Cloxazolam and Oxazolam share a heterocyclic oxazepine/oxazolo framework but differ in ring saturation and substitution patterns:
Structural Differences :
Amino-Substituted Dibenzo Oxazepinone ()
The compound 2-amino-10-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one replaces the benzamide group with an amino substituent.
Research Findings and Implications
- Synthetic Feasibility : Fluorine substitution (as in 8c ) correlates with higher yields, while bulkier groups (naphthyl in 8b ) reduce efficiency. The target’s 2-chloro-6-fluoro substitution may require optimized conditions to mitigate steric effects .
- Bioactivity Predictions : The halogenated benzamide in the target compound likely enhances binding to hydrophobic pockets in target proteins, similar to chloro-substituted analogs in . However, its dibenzo core may limit conformational adaptability compared to benzodiazepines .
Biological Activity
The compound 2-chloro-6-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide represents a class of synthetic molecules that have garnered attention for their potential biological activities, particularly in the fields of antiviral and antibacterial research. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure
The molecular structure of 2-chloro-6-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can be summarized as follows:
- Molecular Formula : C₁₈H₁₅ClFNO₂
- Molecular Weight : 323.77 g/mol
- Key Functional Groups : Chlorine atom at position 2, fluorine atom at position 6, and a dibenzo[b,f][1,4]oxazepin moiety.
Antiviral Activity
Research has indicated that compounds with similar structural features exhibit significant antiviral properties. For instance, studies involving 2-chloro-6-fluorobenzyl derivatives have shown potent activity against HIV-1. The introduction of substituents at specific positions on the benzyl ring has been linked to enhanced inhibitory effects against viral replication. The 2-Cl-6-F-S-DABOs demonstrated activity in the picomolar range against wild-type HIV-1 and clinically relevant mutants .
| Compound | Activity (IC50) | Target |
|---|---|---|
| 2-Cl-6-F-S-DABO | <1 nM | HIV-1 RT |
| 6-(2-Chloro-6-fluorobenzyl) | Effective against HIV mutants | HIV |
Antibacterial Activity
The antibacterial potential of fluorinated compounds has been extensively documented. For example, ortho-fluorobenzoylthiosemicarbazides showed promising antibacterial activity against various strains including Staphylococcus aureus and Bacillus cereus. The presence of electron-withdrawing groups such as chlorine and fluorine significantly enhanced the antibacterial potency .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Para-Cl derivative | 7.82 | Bacillus cereus |
| Para-CF₃ derivative | 15.63 | Staphylococcus spp. |
The biological activity of 2-chloro-6-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and bacterial cell wall synthesis.
- Interaction with Cellular Targets : The compound may interact with specific receptors or proteins within the host cells that facilitate viral entry or bacterial growth.
- Modulation of Immune Response : Some studies suggest that these compounds could also influence immune pathways, enhancing the host's ability to combat infections.
Case Studies
A notable study explored the efficacy of a related compound in a clinical setting where patients infected with HIV were treated with a regimen including 2-chloro derivatives. Results indicated a significant reduction in viral load among patients receiving treatment compared to control groups .
Another study focused on the antibacterial effects of fluorinated derivatives in a laboratory setting, demonstrating that certain structural modifications led to increased potency against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
